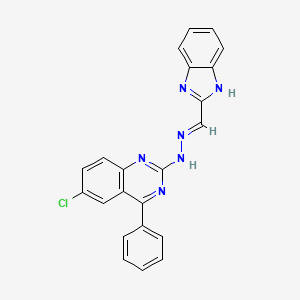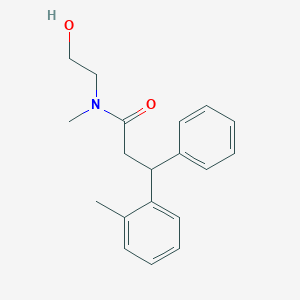
1H-benzimidazole-2-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-benzimidazole-2-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, also known as CPHH, is a chemical compound that has been studied for its potential uses in scientific research. This compound has shown promise in a variety of applications, including cancer research and drug development. In
Aplicaciones Científicas De Investigación
1H-benzimidazole-2-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been studied for its potential uses in cancer research and drug development. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments. This compound has also been studied for its potential uses in treating other diseases, such as Alzheimer's disease and diabetes.
Mecanismo De Acción
1H-benzimidazole-2-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the death of cancer cells and other diseased cells. The exact mechanism of action of this compound is still being studied, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in cell proliferation and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells and other diseased cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-benzimidazole-2-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone in lab experiments is its ability to inhibit the growth of cancer cells and other diseased cells. This makes it a promising candidate for the development of new cancer treatments and other disease treatments. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound to minimize toxicity.
Direcciones Futuras
There are many future directions for research on 1H-benzimidazole-2-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone. One area of research is the development of new cancer treatments based on this compound. Another area of research is the investigation of this compound's potential uses in treating other diseases, such as Alzheimer's disease and diabetes. Further studies are also needed to determine the optimal dosage and administration of this compound to minimize toxicity and maximize its therapeutic potential.
Métodos De Síntesis
The synthesis of 1H-benzimidazole-2-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves the reaction of 6-chloro-4-phenyl-2-quinazolinamine with 1H-benzimidazole-2-carbaldehyde in the presence of hydrazine hydrate. The resulting compound is a yellow crystalline powder that has been characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-6-chloro-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN6/c23-15-10-11-17-16(12-15)21(14-6-2-1-3-7-14)28-22(27-17)29-24-13-20-25-18-8-4-5-9-19(18)26-20/h1-13H,(H,25,26)(H,27,28,29)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNGFUYZSXFEDD-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-fluorobenzyl)-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B5985649.png)
![3-methyl-N-{1-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5985666.png)
![N-[2-(acetylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5985671.png)
![1-(3-cyclohexen-1-ylcarbonyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5985676.png)
![1-(cyclohexylmethyl)-N-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinamine](/img/structure/B5985680.png)
![2-(4-tert-butylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5985682.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide]](/img/structure/B5985683.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5985687.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5985694.png)
![2-methyl-5-(4-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B5985712.png)
![N-[2-[(2-amino-2-oxoethyl)thio]-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl]-2-(benzylthio)acetamide](/img/structure/B5985721.png)
![2-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5985724.png)
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5985737.png)
